Home > Products > Screening Compounds P41671 > N-L-Tartaryl Linagliptin
N-L-Tartaryl Linagliptin -

N-L-Tartaryl Linagliptin

Catalog Number: EVT-13999303
CAS Number:
Molecular Formula: C29H32N8O7
Molecular Weight: 604.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of hyperglycemia in patients with type 2 diabetes mellitus. Linagliptin, developed by Boehringer Ingelheim, is notable for its unique pharmacokinetic profile, including minimal renal excretion and a high degree of protein binding. The compound is classified as a small molecule and has been approved for clinical use since May 2, 2011 .

Source and Classification

Linagliptin is synthesized from various chemical precursors, which include xanthine derivatives and piperidine-based compounds. The compound is classified under the category of antidiabetic agents due to its mechanism of action that enhances insulin secretion in response to meals while suppressing glucagon release .

Synthesis Analysis

The industrial preparation of N-L-Tartaryl Linagliptin involves several steps that ensure high purity and yield. The method typically includes:

  1. Initial Reaction: The synthesis begins by adding N,N-dimethylacetamide to a reaction vessel, followed by the addition of 8-bromo-7-3-methylxanthine, 2-chloromethyl-4-methyl quinazoline, and anhydrous sodium carbonate. This mixture is stirred and heated to 90-110 °C for several hours .
  2. Intermediate Formation: After the initial reaction, the mixture is cooled and treated with purified water to form an intermediate product. This intermediate undergoes further purification steps involving solvents like toluene and isopropyl acetate to isolate pure compounds .
  3. Final Synthesis Steps: Subsequent reactions involve combining intermediates with other reagents such as R-3-tert-butoxycarbonylaminopiperidine and potassium carbonate under controlled temperatures to yield the final product .
Molecular Structure Analysis

N-L-Tartaryl Linagliptin has a complex molecular structure characterized by the following:

  • Molecular Formula: C25H28N8O2
  • Molecular Weight: Approximately 472.54 g/mol
  • Structural Features: The compound features a xanthine backbone with various substituents including aminopiperidine and quinazoline moieties, which contribute to its biological activity .
Chemical Reactions Analysis

The chemical behavior of N-L-Tartaryl Linagliptin includes its interactions with DPP-4 enzymes, where it acts as a reversible inhibitor. The primary reaction involves the binding of Linagliptin to the active site of DPP-4, preventing the enzyme from degrading incretin hormones like GLP-1 and GIP. This inhibition leads to increased insulin secretion and decreased glucagon levels, which are critical for glucose homeostasis in diabetic patients .

Mechanism of Action

The mechanism of action for N-L-Tartaryl Linagliptin involves:

  1. Inhibition of Dipeptidyl Peptidase-4: By inhibiting DPP-4, Linagliptin prolongs the action of incretin hormones that stimulate insulin secretion in response to meals.
  2. Regulation of Glucose Levels: The inhibition leads to reduced glucagon secretion from pancreatic alpha cells, thus decreasing hepatic glucose output while enhancing glucose-dependent insulin secretion from beta cells .
  3. Stabilization of β-cell Function: Research indicates that Linagliptin also protects pancreatic β-cells from glucotoxicity and lipotoxicity, contributing to improved β-cell survival and function over time .
Physical and Chemical Properties Analysis

N-L-Tartaryl Linagliptin exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to yellowish solid.
  • Solubility: Very slightly soluble in water but highly soluble in organic solvents.
  • Stability: The compound has been shown to be stable under various conditions, with specific storage requirements to maintain efficacy .

These properties are critical for formulation into pharmaceutical products such as tablets.

Applications

N-L-Tartaryl Linagliptin is primarily used in scientific research related to diabetes management. Its applications include:

  1. Clinical Treatment: As an oral medication for type 2 diabetes mellitus, it helps improve glycemic control when used alone or in combination with other antidiabetic agents.
  2. Research Tool: Due to its mechanism of action, it serves as a model compound for studying DPP-4 inhibition and its effects on metabolic pathways associated with diabetes .
Synthetic Methodologies and Optimization

Key Synthetic Pathways for N-L-Tartaryl Linagliptin Derivatization

N-L-Tartaryl Linagliptin (C₂₉H₃₂N₈O₇; MW 604.63 g/mol) is a critical derivative of the antidiabetic drug linagliptin, primarily serving as a reference standard for impurity profiling and analytical validation. Its synthesis leverages the core structure of linagliptin—a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor—modified via tartaric acid conjugation. The primary route involves the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (11) with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid (12), yielding a protected intermediate. Subsequent aminolysis with ethanolamine releases the free amine, which is then coupled with L-tartaric acid under controlled conditions to form N-L-Tartaryl Linagliptin [9]. Key reagents include:

  • 8-Bromo xanthine: Synthesized from xanthine derivatives using brominating agents (e.g., bromine in acetic acid).
  • Boc-aminopiperidine: An enantiomerically pure building block for introducing the chiral (R)-aminopiperidine moiety.The reaction efficiency hinges on maintaining anhydrous conditions and precise stoichiometry, achieving yields of 76–94% for intermediate steps [9].

Table 1: Key Intermediates in N-L-Tartaryl Linagliptin Synthesis

IntermediateChemical NameRole in Synthesis
108-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dioneCore xanthine scaffold
118-Bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dioneQuinazoline-coupled intermediate
12(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acidChiral amine source
13(R)-7-(But-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dionePrecursor to linagliptin

Condensation and Deprotection Strategies in Intermediate Formation

The formation of intermediate 13 involves a nucleophilic substitution where the bromine atom of 11 is displaced by the piperidine nitrogen of 12. This reaction is catalyzed by organic bases like diisopropylethylamine (DIPEA) in aprotic solvents (e.g., dimethylformamide or acetonitrile), operating at 60–80°C for 12–24 hours. The use of DIPEA is critical for neutralizing hydrogen bromide generated during condensation, preventing side reactions [4] [9].

Deprotection of the phthalimide group in 13 is achieved via aminolysis with 10 equivalents of ethanolamine in tetrahydrofuran (THF)/water mixtures. This step is particularly prone to impurities if reaction conditions are suboptimal:

  • Incomplete deprotection: Leads to Impurity 2 (0.4% yield), identified as N-(2-hydroxyethyl)phthalimide-derivatized linagliptin [9].
  • Solvent-mediated hydrolysis: THF/water mixtures can hydrolyze the phthalimide to a carboxylic acid, forming Impurity 3 (0.32% yield) [2] [9].Optimization studies show that replacing THF/water with dichloromethane and reducing ethanolamine equivalents minimizes these impurities. Additionally, phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance hydrolysis selectivity during deprotection [9].

Comparative Analysis of Alternative Synthetic Routes

Quinazoline Oxide Cyclization

An alternative to the classical route involves synthesizing the quinazoline moiety via cyclization of 1-(2-aminophenyl)ethanone (7) with 2-chloroacetonitrile (8) under HCl catalysis. This method generates 2-(chloromethyl)-4-methylquinazoline (9) in 74–85% yield, which is then coupled to the xanthine core. While efficient, this route risks Impurity 6 (0.16%) due to residual 10 in intermediate 11 [4] [9] [10].

Redox-Neutral Approaches

Recent patents describe a halogen-free pathway using iodine/urea as an oxidative system to directly cyclize 2-aminoacetophenone derivatives into quinazoline oxides. This method eliminates bromination steps, reducing genotoxic impurity risks. Yields reach 80–85% with higher atom economy [10].

Table 2: Comparison of Synthetic Routes for Linagliptin Intermediates

RouteKey StepsYieldKey AdvantageEnantiomeric Purity
Classical (Bromination)Bromination → Condensation with 9 → Aminolysis76–83% (for 11)Well-established98.5–99.2%
Quinazoline OxideI₂/Urea cyclization → Coupling80–85%Avoids brominated reagents>99.0%
Reductive AminationBoc-piperidine deprotection → Direct reductive amination90–94%Fewer steps99.3–99.7% [7] [10]

Process-Related Impurities and Mitigation

Five critical process impurities (0.15–0.50%) are documented during linagliptin synthesis, three of which propagate into N-L-Tartaryl Linagliptin:

  • Impurity 4: Formed via N-acylation between linagliptin and residual 13 (0.33%).
  • Impurity 5: Derived from ethanolamine attack on unreacted 11 (0.27%).
  • Impurity 6: Results from incomplete coupling of 10 (0.16%) [2] [9].

Table 3: Characterized Impurities in Linagliptin Synthesis

ImpurityMolecular WeightSourceControl Strategy
Impurity 2663Incomplete deprotection of 13Solvent switch to CH₂Cl₂
Impurity 3620Hydrolysis of phthalimidePhase-transfer catalysts
Impurity 4686Linagliptin + 13Purge via crystallization
Impurity 5505Ethanolamine + 11Intermediate 11 purification
Impurity 6389Residual 10 in 11Oxidation with I₂/urea

Mitigation involves step-specific optimizations:

  • Purification of intermediate 11: Silica gel chromatography or organic solvent nanofiltration (OSN) reduces Impurity 6 to <0.05% [9].
  • Counter-current chromatography (CCC): Resolves Impurity 4 by partitioning coefficients in biphasic solvent systems [9].

Properties

Product Name

N-L-Tartaryl Linagliptin

IUPAC Name

(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid

Molecular Formula

C29H32N8O7

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1

InChI Key

QIWMXWJOOGDGHN-NLSFWIRASA-N

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.